(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 175277-74-4
VCID: VC0062459
InChI: InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2
SMILES: C1=C(C=NC(=C1Cl)CN)C(F)(F)F
Molecular Formula: C7H7Cl2F3N2
Molecular Weight: 247.05

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

CAS No.: 175277-74-4

Cat. No.: VC0062459

Molecular Formula: C7H7Cl2F3N2

Molecular Weight: 247.05

* For research use only. Not for human or veterinary use.

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine - 175277-74-4

Specification

CAS No. 175277-74-4
Molecular Formula C7H7Cl2F3N2
Molecular Weight 247.05
IUPAC Name [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine
Standard InChI InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2
SMILES C1=C(C=NC(=C1Cl)CN)C(F)(F)F

Introduction

PropertyValueSource
CAS Number326476-49-7
Molecular FormulaC₇H₇ClF₃N₂
Molecular Weight247.05 g/mol
Key Functional GroupsPyridine ring, Cl, CF₃, CH₂NH₂

The trifluoromethyl group enhances the compound’s electron-withdrawing capacity, influencing its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. The methanamine group provides a reactive site for further functionalization, such as amidation or alkylation .

Synthesis Methods

The synthesis of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves multi-step protocols optimized for scalability and purity. A representative method, as detailed in peer-reviewed literature, is outlined below :

Key Reaction Steps

  • Formation of Intermediate (4):
    Glycine methyl ester hydrochloride reacts with benzophenone under acidic conditions (p-toluenesulfonic acid) in toluene at reflux, yielding methyl-2-(diphenylmethyleneamino)acetate.

  • Substitution with Pyridine Derivative (3):
    Intermediate (2) reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of potassium carbonate and tetrabutylammonium bromide in a toluene/propionitrile mixture at reflux.

  • Deprotection and Acid Hydrolysis:
    The benzophenone protecting group is removed via mild acidic conditions, followed by hydrolysis of the methyl ester to yield the free amine .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its pyridine ring and reactive methanamine group. Key transformations include:

Cyclization Reactions

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine serves as a precursor for imidazo[1,5-a]pyridine derivatives. For example:

  • Reaction with Triphosgene: Forms 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (6) under basic conditions (NaHCO₃) in dichloromethane at 0°C .

  • Reaction with Thiophosgene: Yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (7), demonstrating versatility in sulfur- and oxygen-containing heterocycles .

Optimized Cyclization Conditions

ParameterThiophosgene ReactionTriphosgene Reaction
SolventDichloromethaneDichloromethane
BaseNaHCO₃NaHCO₃
Temperature0°C → RT0°C → RT
Reagent Equivalents1.08 eq1.08 eq
Reaction Time4 hours4 hours

Nucleophilic Substitution

The chlorine atom at the third position is susceptible to displacement by nucleophiles such as amines or thiols. For instance, reaction with pyrrolidine derivatives can yield substituted pyrrolidinyl-pyridine compounds, as seen in related structures .

Analytical Characterization

Critical analytical data for (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine includes:

Spectroscopic Data

TechniqueKey Peaks/ShiftsSource
¹H NMRδ 8.5–8.2 (pyridine H), δ 3.2 (CH₂NH₂)
HPLCPurity >98% (C18 column, MeOH/H₂O)

Applications in Organic Synthesis

The compound’s value lies in its versatility as a building block:

Imidazo[1,5-a]pyridine Synthesis

A one-pot cyclization with triphosgene or thiophosgene generates fused heterocycles, enabling access to:

  • Thiol Derivatives: Used in cross-coupling reactions for bioactive molecule synthesis.

  • Hydroxyl Derivatives: Precursors for ethers or esters with pharmacological relevance .

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